molecular formula C17H15N3O5S B7833542 N-(2-CARBAMOYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

N-(2-CARBAMOYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE

Cat. No.: B7833542
M. Wt: 373.4 g/mol
InChI Key: JZOGKQGSXWSKRC-UHFFFAOYSA-N
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Description

N-(2-CARBAMOYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring and an isothiazolidinyl group attached to a benzamide moiety

Properties

IUPAC Name

2-[[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c18-16(22)13-3-1-2-4-14(13)19-17(23)11-5-7-12(8-6-11)20-15(21)9-10-26(20,24)25/h1-8H,9-10H2,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOGKQGSXWSKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CARBAMOYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Carbamoyl Group:

    Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be introduced through a cyclization reaction involving a thiol and an amine, followed by oxidation to form the sulfone group.

    Coupling Reactions: The final step involves coupling the two moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-CARBAMOYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert the sulfone group back to a thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-CARBAMOYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, compounds like this are often studied for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development. Research might focus on their interactions with biological targets, such as enzymes or receptors.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Their stability and reactivity make them valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-CARBAMOYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE depends on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, inhibiting or activating specific pathways, or undergoing metabolic transformations that produce active metabolites. Detailed studies, including computational modeling and experimental assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CARBAMOYLPHENYL)BENZAMIDE: Lacks the isothiazolidinyl group, making it less complex.

    4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE:

Uniqueness

N-(2-CARBAMOYLPHENYL)-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to the presence of both the carbamoyl and isothiazolidinyl groups. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.

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